molecular formula C9H11FN2O3S B1444015 2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide CAS No. 1496857-22-7

2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide

Cat. No. B1444015
M. Wt: 246.26 g/mol
InChI Key: WFDJHQHECDAQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide” is C9H11FN2O3S . The molecule has a molecular weight of 246.259 Da . It contains a benzamide ring with a fluorine atom and a sulfonamide group attached to it.


Physical And Chemical Properties Analysis

“2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide” is a solid substance . The empirical formula is C7H7FN2O3S . The molecular weight is 218.21 .

Scientific Research Applications

Diagnostic Imaging and Radiopharmaceutical Applications

Fluorine-18 Fluorodeoxyglucose (2-[18F]FDG) PET/CT in COVID-19 : Recent studies have evaluated the role of fluorine-18 fluorodeoxyglucose (2-[18F]FDG) as a radiopharmaceutical for PET/CT imaging in patients with COVID-19. Although 2-[18F]FDG PET/CT cannot replace high-resolution CT for diagnosing or monitoring COVID-19, it may incidentally detect suspicious COVID-19 lesions in patients undergoing imaging for other reasons (Annunziata et al., 2020).

18F-Fluorocholine for Prostate Cancer Imaging : 18F-Fluorocholine (18F-FCH) has shown promise as an imaging agent for prostate cancer due to its favorable pharmacokinetic properties. Systematic reviews suggest that 18F-FCH PET/CT may offer valuable insights for diagnosing and managing prostate cancer, highlighting the potential for fluorinated compounds in diagnostic imaging (Bauman et al., 2011).

Therapeutic Applications and Mechanisms

Cardiotoxicity of Fluoropyrimidines : Cardiotoxicity is a known side effect of treatments with fluoropyrimidines such as 5-fluorouracil (5-FU) and capecitabine. Systematic reviews have explored the incidence, manifestations, and predisposing factors of cardiovascular toxicity in patients treated with these compounds, providing insights into the mechanisms of cardiotoxicity and identifying potential risk factors (Polk et al., 2013; Kelly et al., 2013).

Sulfonamide Moiety in Drug Design : The sulfonamide group is crucial in pharmaceuticals, offering a versatile platform for chemical modifications to develop new or improved drugs. Studies focusing on the sulfonamide moiety highlight its role in forming hydrogen bonds and interacting with proteins, underscoring its significance in drug discovery (Culletta et al., 2022).

Safety And Hazards

The safety class code of “2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide” is 11, which means it is a combustible solid . The flash point is not applicable .

properties

IUPAC Name

2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O3S/c1-12(2)9(13)7-5-6(16(11,14)15)3-4-8(7)10/h3-5H,1-2H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDJHQHECDAQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N,N-dimethyl-5-sulfamoylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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